LogP and Lipophilicity Differentiation: 6-Amino-3-bromo-2-methyl-phenol vs. 2-Amino-4-bromophenol
6-Amino-3-bromo-2-methyl-phenol exhibits a calculated logP of 2.12 , reflecting the lipophilicity contribution of the 2-methyl group. This value differs from the predicted logP of unsubstituted 2-amino-4-bromophenol, which lacks the methyl substituent. The ~0.5–0.7 log unit increase attributable to methyl substitution corresponds to an approximately 3- to 5-fold increase in octanol-water partition coefficient, a meaningful difference for membrane permeability and CNS penetration predictions in drug discovery programs [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.12 (calculated, ChemAxon) |
| Comparator Or Baseline | 2-Amino-4-bromophenol: ~1.4–1.6 (estimated from 2-aminophenol logP 0.62 plus bromine increment ~0.8–1.0) |
| Quantified Difference | Δ ~0.5–0.7 log units (approximately 3–5× higher partition coefficient) |
| Conditions | In silico prediction using fragment-based method |
Why This Matters
Increased lipophilicity directly influences compound distribution in biological systems; for medicinal chemistry procurement, selecting the methylated analog provides a predefined logP shift without requiring additional synthetic derivatization.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
